molecular formula C12H20O B1601256 3-Methyl-5-pentyl-2-cyclohexen-1-one CAS No. 42161-41-1

3-Methyl-5-pentyl-2-cyclohexen-1-one

Cat. No.: B1601256
CAS No.: 42161-41-1
M. Wt: 180.29 g/mol
InChI Key: BMUDGWMQAIVVST-UHFFFAOYSA-N
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Description

3-Methyl-5-pentyl-2-cyclohexen-1-one is an organic compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol . It is a cyclohexenone derivative, characterized by a cyclohexene ring with a methyl group at the 3-position and a pentyl group at the 5-position. This compound is used primarily in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-pentyl-2-cyclohexen-1-one can be achieved through various methods. One common approach involves the aldol condensation of 3-methyl-2-cyclohexen-1-one with pentanal under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to promote the condensation reaction, followed by purification through distillation or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-pentyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, diethyl ether.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclohexenones.

Mechanism of Action

The mechanism of action of 3-Methyl-5-pentyl-2-cyclohexen-1-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to downstream effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its structure allows it to participate in various chemical reactions, influencing its biological activity .

Comparison with Similar Compounds

3-Methyl-5-pentyl-2-cyclohexen-1-one can be compared with other cyclohexenone derivatives:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-5-pentylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-3-4-5-6-11-7-10(2)8-12(13)9-11/h8,11H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUDGWMQAIVVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC(=CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501298
Record name 3-Methyl-5-pentylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42161-41-1
Record name 3-Methyl-5-pentylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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